Cas no 1256360-65-2 (4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)
4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
- [4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride
- 4-(Piperazine-1-carbonyl)phenylboronic acid, pinacol ester hydrochloride
- BS-42391
- 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOYL]PIPERAZINE HYDROCHLORIDE
- 1256360-65-2
- starbld0017132
- 4-(Piperazine-1-carbonyl)phenylboronic acid pinacol ester HCl
- MFCD17015839
- AKOS015960305
- piperazin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride
- DB-357609
- CS-0176490
- 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride
-
- MDL: MFCD17015839
- Inchi: 1S/C17H25BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20;/h5-8,19H,9-12H2,1-4H3;1H
- InChI Key: SIWNUCVVQAKXQR-UHFFFAOYSA-N
- SMILES: Cl.O1B(C2C=CC(=CC=2)C(N2CCNCC2)=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 352.1725006g/mol
- Monoisotopic Mass: 352.1725006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 425
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.8Ų
4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P992240-50mg |
[4-(Piperazine-1-carbonyl)phenyl] Boronic Acid Pinacol Ester Hydrochloride |
1256360-65-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P992240-100mg |
[4-(Piperazine-1-carbonyl)phenyl] Boronic Acid Pinacol Ester Hydrochloride |
1256360-65-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P992240-500mg |
[4-(Piperazine-1-carbonyl)phenyl] Boronic Acid Pinacol Ester Hydrochloride |
1256360-65-2 | 500mg |
$ 95.00 | 2022-06-03 | ||
| Chemenu | CM206772-100mg |
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |
1256360-65-2 | 95% | 100mg |
$129 | 2023-02-03 | |
| abcr | AB496995-1 g |
[4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride, 97%; . |
1256360-65-2 | 97% | 1g |
€191.40 | 2023-04-19 | |
| abcr | AB496995-5 g |
[4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride, 97%; . |
1256360-65-2 | 97% | 5g |
€490.20 | 2023-04-19 | |
| Chemenu | CM206772-1g |
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |
1256360-65-2 | 95% | 1g |
$131 | 2023-02-03 | |
| Chemenu | CM206772-5g |
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |
1256360-65-2 | 95% | 5g |
$392 | 2023-02-03 | |
| AK Scientific | AMTB702-250mg |
[4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride |
1256360-65-2 | 97% | 250mg |
$87 | 2025-02-18 | |
| AK Scientific | AMTB702-1g |
[4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride |
1256360-65-2 | 97% | 1g |
$198 | 2025-02-18 |
4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride Suppliers
4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride
Introduction to 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride (CAS No. 1256360-65-2)
4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride, identified by its CAS number 1256360-65-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising properties for drug development, particularly in the realm of targeted therapy and molecular recognition. The presence of both piperazine and boronic acid functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active agents.
The piperazine moiety is a well-known pharmacophore that is frequently incorporated into drug molecules due to its ability to interact with biological targets such as enzymes and receptors. Its structural flexibility and ability to form hydrogen bonds make it an excellent candidate for designing molecules with enhanced binding affinity and selectivity. In contrast, the boronic acid component is particularly noteworthy for its role in boronate-based drug candidates, which have shown efficacy in treating a variety of diseases, including cancer and infectious disorders.
The pinacol ester group in the molecular structure of 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride serves as a protecting group for the boronic acid moiety. This modification enhances the stability of the boronic acid during synthetic processes and storage, while also facilitating controlled release in biological systems. The hydrochloride salt form of the compound further improves its solubility in aqueous media, making it more suitable for formulation into pharmaceutical products.
In recent years, there has been a surge in research focused on developing novel boronate-containing compounds for therapeutic applications. These studies have highlighted the potential of boronic acids as inhibitors of enzymes such as proteases and kinases, which are often implicated in disease pathogenesis. For instance, research published in leading journals has demonstrated the efficacy of boronate-based inhibitors in preclinical models of cancer, where they exhibit potent antitumor activity by disrupting key signaling pathways.
The synthesis and characterization of 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride have been extensively studied by researchers aiming to develop new drug candidates. The compound's structural features make it an attractive scaffold for further derivatization, allowing chemists to explore a wide range of pharmacological properties. Advances in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for use in both academic and industrial research settings.
The applications of this compound extend beyond traditional pharmaceuticals into the realm of biotechnology and materials science. For example, boronic acids have been utilized in the development of smart materials that can respond to environmental stimuli, such as changes in pH or temperature. These materials have potential applications in drug delivery systems, where they can be designed to release therapeutic agents under specific conditions within the body.
One particularly exciting area of research involves the use of 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride as a building block for designing small-molecule probes that can interact with specific biological targets. Such probes are invaluable tools for understanding disease mechanisms at the molecular level and for identifying new therapeutic targets. By leveraging the unique properties of this compound, researchers can develop innovative approaches to studying complex biological processes and developing novel treatments.
The hydrochloride salt form of this compound also offers advantages in terms of formulation and administration. Its enhanced solubility makes it easier to incorporate into various dosage forms, including oral tablets and injectable solutions. This flexibility is crucial for developing pharmaceutical products that are both effective and patient-friendly.
In conclusion, 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride (CAS No. 1256360-65-2) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for designing novel drug candidates targeting various diseases. The ongoing research into boronate-containing compounds continues to uncover new applications and therapeutic possibilities, making this area one of great interest among scientists worldwide.
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